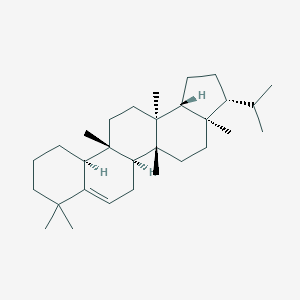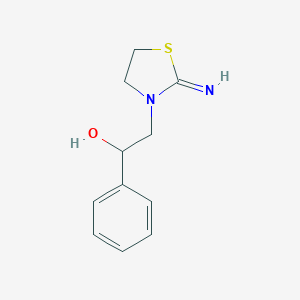
Hexadecyl isocyanate
Vue d'ensemble
Description
Hexadecyl isocyanate is a useful research chemical compound . It has a molecular formula of C17H33NO and a molecular weight of 267.46 .
Synthesis Analysis
Isocyanates, including Hexadecyl isocyanate, are used in the manufacture of many products such as polyurethane foams, paints, elastomers, and are used by different sectors for the physical characteristics they confer to materials . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The linear formula of Hexadecyl isocyanate is CH3(CH2)15NCO .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
Hexadecyl isocyanate has a molecular weight of 267.4 g/mol . It has a topological polar surface area of 29.4 Ų .Applications De Recherche Scientifique
Research on Green Chemistry
There is ongoing research into the use of hexadecyl isocyanate in green chemistry applications . Scientists are exploring bio-based alternatives to traditional polyurethane production, which often relies on fossil-based isocyanates. Hexadecyl isocyanate could play a role in this shift towards more sustainable materials.
Safety and Hazards
Hexadecyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
Mécanisme D'action
Target of Action
The primary targets of isocyanates, including hexadecyl isocyanate, are generally proteins and other biological molecules with active hydrogen atoms. Isocyanates can react with these molecules to form carbamates and ureas .
Mode of Action
Isocyanates, such as hexadecyl isocyanate, can react with H-acidic compounds like alcohols, phenols, and amines to form carbamates and ureas . This reaction can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the HX and the basicity of the catalyst B .
Biochemical Pathways
Isocyanates in general can react with water to form carbamate or imidic acid . This reaction can occur across both the N-C and C-O bonds of the isocyanate .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of isocyanates can be influenced by their chemical structure and the presence of other compounds .
Result of Action
Isocyanates can cause irritation and allergic reactions, and chronic overexposure to isocyanates has been reported to cause lung damage .
Action Environment
The action, efficacy, and stability of hexadecyl isocyanate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
1-isocyanatohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXBRUGMACJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062081 | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl isocyanate | |
CAS RN |
1943-84-6 | |
| Record name | Hexadecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the m/z 99 peak in the mass spectra of long-chain isocyanates like Hexadecyl isocyanate?
A1: The electron impact mass spectra of various long-chain isocyanates, including Hexadecyl isocyanate, consistently reveal a base peak at m/z 99. [] This peak signifies the formation of a highly stable six-membered ring structure during fragmentation. This ring structure effectively delocalizes the positive charge, leading to its increased stability. Quantum mechanical calculations further support this observation, indicating that the six-membered ring structure possesses the lowest energy state. []
Q2: How can fluorescent probes be used to study the behavior of Hexadecyl isocyanate in aqueous solutions?
A2: While the provided research focuses on a Hexadecyl isocyanate-modified poly(ethylene oxide), it offers valuable insights applicable to understanding the behavior of Hexadecyl isocyanate itself. The study demonstrates the use of fluorescent probes like pyrene and 1-ethylpyrene to investigate the association behavior of hydrophobic molecules in aqueous solutions. [] By attaching Hexadecyl isocyanate to a hydrophilic polymer, the researchers created a system where the hydrophobic Hexadecyl isocyanate groups aggregate in water. The fluorescent probes then get incorporated into these aggregates, and by analyzing their fluorescence properties, researchers can deduce information about the size and characteristics of the aggregates formed by Hexadecyl isocyanate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




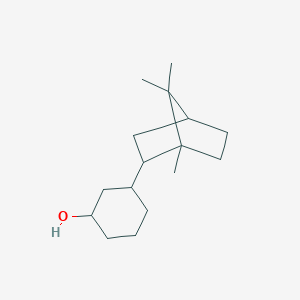
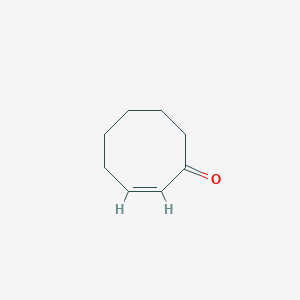
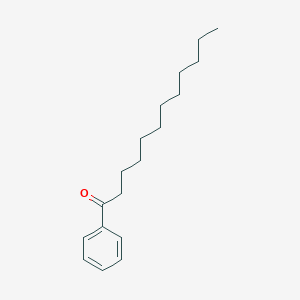
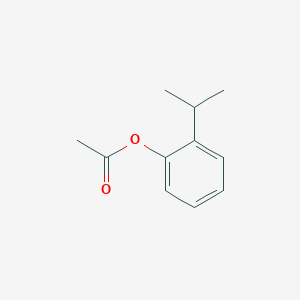

![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)

